![molecular formula C12H14N2O3 B1302282 2-(piperazine-1-carbonyl)benzoic Acid CAS No. 37618-28-3](/img/structure/B1302282.png)
2-(piperazine-1-carbonyl)benzoic Acid
Overview
Description
2-(piperazine-1-carbonyl)benzoic Acid, also known as 1-Benzoyl-4-piperazinecarboxylic acid, is a chemical compound used extensively in scientific research. It has the empirical formula C12H14N2O3 and a molecular weight of 234.25 .
Molecular Structure Analysis
The molecular structure of 2-(piperazine-1-carbonyl)benzoic Acid can be represented by the SMILES stringOC(=O)c1ccccc1C(=O)N2CCNCC2
. This indicates that the molecule contains a benzoic acid group attached to a piperazine ring via a carbonyl group.
Mechanism of Action
Target of Action
Piperazine, a component of the compound, is known to have agonist effects upon the inhibitory gaba (γ-aminobutyric acid) receptor .
Mode of Action
Piperazine, a part of the compound, generally works by paralyzing parasites, which allows the host body to easily expel the invasive organism. The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction .
Biochemical Pathways
The action of piperazine, a component of the compound, is mediated by its agonist effects upon the inhibitory gaba (γ-aminobutyric acid) receptor .
Result of Action
The action of piperazine, a component of the compound, results in the paralysis of parasites, allowing the host body to easily expel the invasive organism .
Safety and Hazards
properties
IUPAC Name |
2-(piperazine-1-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJHCSEASCMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375150 | |
Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazine-1-carbonyl)benzoic Acid | |
CAS RN |
37618-28-3 | |
Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Piperazin-1-ylcarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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